Vinyltris(tert-butylperoxy)silane
Overview
Description
Vinyltris(tert-butylperoxy)silane is an organosilicon compound with the chemical formula C14H30O6Si. It is a yellowish clear liquid known for its applications as an adhesion promoter and silane coupling agent. This compound is particularly useful in bonding fluoroelastomers, polyacrylates, and many peroxide-curing elastomers to metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyltris(tert-butylperoxy)silane can be synthesized through the reaction of vinyltrichlorosilane with tert-butyl hydroperoxide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
Vinyltris(tert-butylperoxy)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Polymerization: It acts as an initiator in the polymerization of vinyl monomers such as styrene, acrylonitrile, and methyl methacrylate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various polymers and copolymers, as well as oxidation and substitution products .
Scientific Research Applications
Vinyltris(tert-butylperoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: This compound is used in the production of wire and cable insulation, automotive parts, and construction materials
Mechanism of Action
The mechanism of action of vinyltris(tert-butylperoxy)silane involves the formation of covalent bonds between the silane group and the substrate. This bonding enhances the adhesion and compatibility of the materials involved. The compound can also initiate polymerization reactions by generating free radicals, which then propagate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to vinyltris(tert-butylperoxy)silane include:
- Vinyltrimethoxysilane
- Vinyltrichlorosilane
- Vinyltriethoxysilane
Uniqueness
This compound is unique due to its ability to act as both a coupling agent and an initiator in polymerization reactions. This dual functionality makes it highly versatile and valuable in various applications .
Properties
IUPAC Name |
tris(tert-butylperoxy)-ethenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O6Si/c1-11-21(18-15-12(2,3)4,19-16-13(5,6)7)20-17-14(8,9)10/h11H,1H2,2-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGGTLUGWSHOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OO[Si](C=C)(OOC(C)(C)C)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934357 | |
Record name | Tris(tert-butylperoxy)(ethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15188-09-7 | |
Record name | 1,1′,1′′-(Ethenylsilylidyne)tris[2-(1,1-dimethylethyl) peroxide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15188-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peroxide, 1,1',1''-(ethenylsilylidyne)tris(2-(1,1-dimethylethyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015188097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peroxide, 1,1',1''-(ethenylsilylidyne)tris[2-(1,1-dimethylethyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(tert-butylperoxy)(ethenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(tert-butyldioxy)vinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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